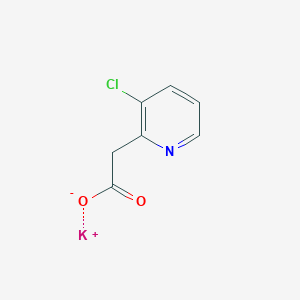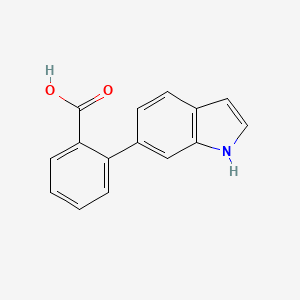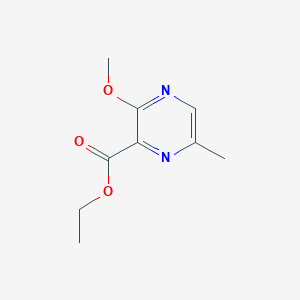![molecular formula C7H11F2NO B13665786 (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol](/img/structure/B13665786.png)
(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Difluoro-1-azabicyclo[320]heptan-5-YL)methanol is a bicyclic compound featuring a nitrogen atom and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoro-1-azabicyclo[32One common approach is the enantioselective construction of the bicyclic core, which can be achieved through various methodologies, including the use of chiral catalysts and reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce hydrocarbons or alcohols.
Scientific Research Applications
(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and the bicyclic structure contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol
- (3,3-Dichloro-1-azabicyclo[3.2.0]heptan-5-YL)methanol
- (3,3-Dibromo-1-azabicyclo[3.2.0]heptan-5-YL)methanol
Uniqueness
(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol is unique due to the presence of two fluorine atoms, which enhance its chemical stability and reactivity. The bicyclic structure also provides rigidity, making it a valuable scaffold in drug design and synthesis .
Properties
Molecular Formula |
C7H11F2NO |
|---|---|
Molecular Weight |
163.16 g/mol |
IUPAC Name |
(3,3-difluoro-1-azabicyclo[3.2.0]heptan-5-yl)methanol |
InChI |
InChI=1S/C7H11F2NO/c8-7(9)3-6(5-11)1-2-10(6)4-7/h11H,1-5H2 |
InChI Key |
DLAQFWSPWLUYBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C1(CC(C2)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



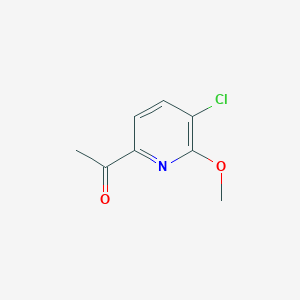
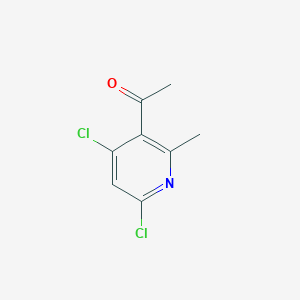
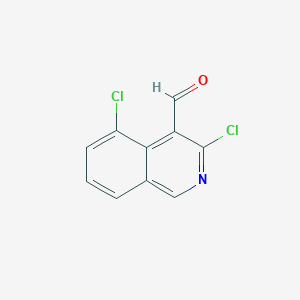
![(2-Aminoimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13665727.png)
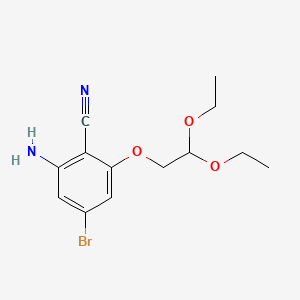
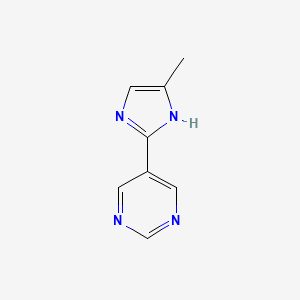
![7-Chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665733.png)
![3-Methyl-[1,2,4]triazolo[4,3-b]isoquinoline](/img/structure/B13665736.png)
